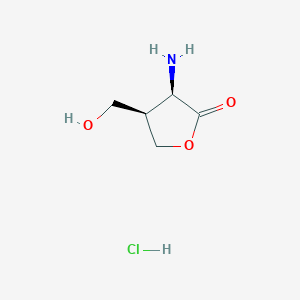

(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride, also known as D-ribose or ribose, is a natural sugar molecule that plays a crucial role in the production of ATP (adenosine triphosphate) in the body. ATP is the primary source of energy for all cellular processes, and ribose is essential for the synthesis of ATP.

科学的研究の応用

Synthesis and Chemical Intermediates

Chiral 1,3-oxazinan-2-ones, closely related to the queried compound, are highlighted for their role as valuable intermediates in synthesizing pharmaceutical compounds and amino alcohols. A study by Ella-Menye, Sharma, and Wang (2005) introduced a new method for synthesizing chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives, showcasing the importance of such compounds in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) studied polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. This research underlines the importance of understanding polymorphic forms for the analytical and physical characterization of drug substances, which could be relevant for structurally similar compounds like (3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride (Vogt, Williams, Johnson, & Copley, 2013).

Organic Synthesis and Catalysis

Research by Kamal, Khanna, and Krishnaji (2007) on the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile to synthesize (R)-GABOB and (R)-Carnitine Hydrochloride exemplifies the potential for employing chiral compounds as intermediates in the synthesis of biologically active molecules. This suggests a role for this compound in enantioselective synthesis or as a starting material for active pharmaceutical ingredients (Kamal, Khanna, & Krishnaji, 2007).

Environmental Applications

Pignatello and Sun (1995) explored the complete oxidation of organic pollutants in water via the photoassisted Fenton reaction, demonstrating the potential for certain organic compounds to participate in environmental remediation processes. Although not directly related, the chemical properties of this compound could inform its reactivity in similar environmental applications (Pignatello & Sun, 1995).

特性

IUPAC Name |

(3R,4R)-3-amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-4-3(1-7)2-9-5(4)8;/h3-4,7H,1-2,6H2;1H/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYCDBVRJQTXFC-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)

![N-(1-cyanocyclohexyl)-2-[(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2748968.png)

![2-Amino-4-(4-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2748969.png)

![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)